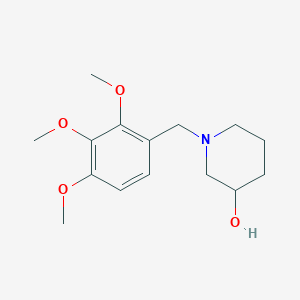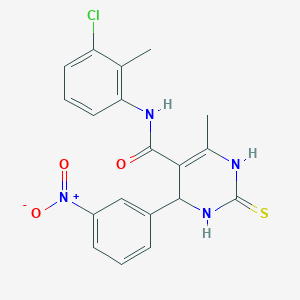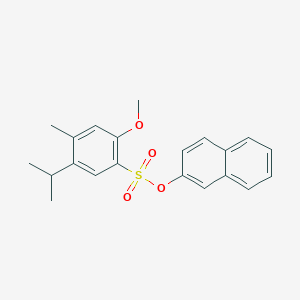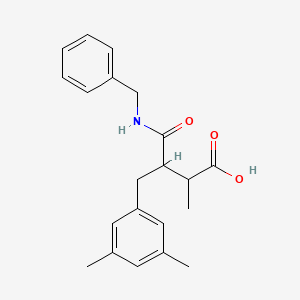![molecular formula C15H24N2O3 B5106149 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine, also known as DMPEA-NH-morpholine, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of phenethylamines and is structurally similar to the neurotransmitter serotonin.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine is believed to exert its effects by binding to and activating serotonin receptors in the brain. Specifically, it has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine can induce a range of biochemical and physiological effects, including changes in serotonin and dopamine levels, alterations in neuronal activity, and changes in behavior and cognition. These effects are thought to be mediated by its activity at the 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potential for off-target effects and lack of selectivity for other serotonin receptors may limit its usefulness in certain experiments.
Direcciones Futuras
There are several areas of future research that could further elucidate the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine. These include:
1. Investigating its effects on other serotonin receptor subtypes to better understand its mechanism of action and potential off-target effects.
2. Studying its effects on neuronal plasticity and neurogenesis to explore its potential as a treatment for neurodegenerative diseases.
3. Developing more selective and potent analogs of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine to improve its therapeutic potential and reduce off-target effects.
4. Exploring its potential as a treatment for mood disorders, such as depression and anxiety, through clinical trials.
In conclusion, N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine is a promising compound with potential therapeutic applications in a variety of fields. Its high potency and selectivity for the 5-HT2A receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetone with isopropylamine. The resulting product is then reacted with morpholine in the presence of a reducing agent to yield N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine. This synthesis method has been optimized for high yield and purity, making it a reliable source of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine for research purposes.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and cancer research. One of the main areas of interest is its role as a potential serotonin receptor agonist, which could have implications for the treatment of depression and other mood disorders.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(16-17-6-8-20-9-7-17)10-13-4-5-14(18-2)15(11-13)19-3/h4-5,11-12,16H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMECBDUKKZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)


![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)


![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)